![molecular formula C20H18BrNO4 B2618647 1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1798487-90-7](/img/structure/B2618647.png)
1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Description
1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one, also known as BMSP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BMSP is a spirocyclic ketone that contains a pyrrolidine ring and a chroman moiety. This compound has shown promising results in various research studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
Metal complexes derived from the ligand have been synthesized and screened for antimicrobial properties. Notably, Cu(II) and Zn(II) complexes exhibited excellent antimicrobial activity. These findings suggest that the ligand could serve as a potential scaffold for developing novel antimicrobial agents .
Antitubercular Activity
Among the synthesized metal complexes, Ni(II) demonstrated activity against Mycobacterium tuberculosis (the causative agent of tuberculosis). This highlights the ligand’s potential in combating tuberculosis, a global health concern .
Antimalarial Activity
The Cd(II) complex showed remarkable antimalarial activity. Considering the ongoing challenges posed by malaria, this finding underscores the ligand’s relevance in antimalarial drug development .
Coordination Chemistry and Metal Complexes
Schiff bases, like the ligand , play a crucial role in coordination chemistry. Their chelating ability and stability make them suitable ligands for forming metal complexes. These complexes have gained attention for their diverse biological activities, including antifungal, antibacterial, antiviral, and antitubercular effects .
Synthesis of Hydrazones
Hydrazones, such as the ligand, are essential intermediates in organic synthesis. They find applications as catalysts in various chemical reactions, including polymerization of alkenes .
Cascade Benz Annulation Reactions
While not directly related to the ligand, it’s worth noting that Ag(I)-catalyzed cascade benz annulation reactions have been investigated. These reactions involve the generation of oxonium ions and subsequent ring-opening hydroxylation and dual ketonization. Such studies contribute to our understanding of organic synthesis and reaction mechanisms .
properties
IUPAC Name |
1'-(2-bromo-5-methoxybenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-25-13-6-7-16(21)15(10-13)19(24)22-9-8-20(12-22)11-17(23)14-4-2-3-5-18(14)26-20/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPVDNQJVUCULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one |
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